4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid
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Overview
Description
4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: Research has indicated its potential use in the development of new drugs for treating diseases such as cancer and neurological disorders.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1h-pyrazolo[3,4-b]pyridines, have been shown to have a close similarity with the purine bases adenine and guanine . This suggests that 4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid may interact with biological targets that also interact with these purine bases.
Mode of Action
Given the structural similarity to 1h-pyrazolo[3,4-b]pyridines, it is plausible that this compound may interact with its targets in a similar manner .
Biochemical Pathways
Compounds with similar structures have been shown to have biomedical applications , suggesting that this compound may also affect certain biochemical pathways.
Result of Action
Compounds with similar structures have been shown to have significant inhibitory activity , suggesting that this compound may also have similar effects.
Preparation Methods
One common method involves the reaction of 3-methyl-1H-pyrazolo[3,4-b]pyridine with a suitable benzoic acid derivative under acidic conditions . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of catalysts and controlled temperature and pressure .
Chemical Reactions Analysis
4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid is unique due to its specific structure and the presence of both pyrazolo[3,4-b]pyridine and benzoic acid moieties. Similar compounds include other pyrazolopyridines, such as:
- 1H-pyrazolo[3,4-b]pyridine
- 2H-pyrazolo[3,4-b]pyridine
- 3-methyl-1H-pyrazolo[3,4-b]pyridine These compounds share the pyrazolopyridine core but differ in their substituents and overall structure, leading to variations in their biological activities and applications .
Properties
IUPAC Name |
4-(3-methylpyrazolo[3,4-b]pyridin-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-9-12-3-2-8-15-13(12)17(16-9)11-6-4-10(5-7-11)14(18)19/h2-8H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXXZIQSLKJXQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC=N2)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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